molecular formula C24H14F2O2 B12538673 1,4-Bis(4-fluorobenzoyl)naphthalene CAS No. 698347-49-8

1,4-Bis(4-fluorobenzoyl)naphthalene

Cat. No.: B12538673
CAS No.: 698347-49-8
M. Wt: 372.4 g/mol
InChI Key: LLAZPJYAKWTUJR-UHFFFAOYSA-N
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Description

1,4-Bis(4-fluorobenzoyl)naphthalene is a naphthalene-derived compound featuring two 4-fluorobenzoyl groups at the 1- and 4-positions. Its molecular structure combines the extended π-conjugation of the naphthalene core with the electron-withdrawing effects of fluorine atoms, making it valuable in materials science and organic synthesis. The fluorine substituents enhance thermal stability and chemical inertness, while the naphthalene backbone facilitates π-π stacking, critical for electronic applications .

Properties

CAS No.

698347-49-8

Molecular Formula

C24H14F2O2

Molecular Weight

372.4 g/mol

IUPAC Name

[4-(4-fluorobenzoyl)naphthalen-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C24H14F2O2/c25-17-9-5-15(6-10-17)23(27)21-13-14-22(20-4-2-1-3-19(20)21)24(28)16-7-11-18(26)12-8-16/h1-14H

InChI Key

LLAZPJYAKWTUJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-fluorobenzoyl)naphthalene can be synthesized through a multi-step process involving Friedel–Crafts acylation, demethylation, and nucleophilic reaction . The typical synthetic route involves the following steps:

    Friedel–Crafts Acylation: Naphthalene is reacted with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form the intermediate product.

    Demethylation: The intermediate product undergoes demethylation to remove any methyl protecting groups.

    Nucleophilic Reaction: The final step involves a nucleophilic reaction to introduce the desired functional groups, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-fluorobenzoyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,4-Bis(4-fluorobenzoyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(4-fluorobenzoyl)naphthalene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate signaling pathways related to cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in core structure, substituents, or functional groups.

1,4-Bis(4-nitrophenoxy)naphthalene

  • Structure: Naphthalene core with 4-nitrophenoxy groups.
  • Key Differences: Nitro groups (-NO₂) are stronger electron-withdrawing groups than fluorobenzoyl, increasing reactivity in polymer synthesis. Lower thermal stability compared to fluorinated analogs due to nitro group decomposition above 250°C .
  • Applications : Intermediate for polyimides; less suited for electronics due to thermal limitations .

4,4’-Bis(4-nitrophenoxy)biphenyl

  • Structure: Biphenyl core with 4-nitrophenoxy groups.
  • Key Differences :
    • Biphenyl core provides planar geometry but reduced conjugation compared to naphthalene.
    • Higher solubility in polar solvents due to biphenyl flexibility .
  • Applications : High-performance polymers; lacks the electronic advantages of naphthalene derivatives .

1,4-Bis(4-methoxyphenyl)naphthalene

  • Structure : Methoxy (-OCH₃) substituents instead of fluorobenzoyl.
  • Key Differences :
    • Methoxy groups are electron-donating, altering electronic properties (e.g., reduced oxidative stability).
    • Crystal packing dominated by C–H⋯O interactions, unlike fluorobenzoyl’s C–F⋯π interactions .
  • Applications : Organic electronics; less thermally stable than fluorinated analogs .

1,4-Bis(4-bromophenyl)naphthalene

  • Structure : Bromine substituents on phenyl groups.
  • Key Differences :
    • Bromine’s polarizability enhances π-π stacking but increases molecular weight (438.2 g/mol vs. ~402.4 g/mol for fluorobenzoyl).
    • Higher reactivity in Suzuki coupling reactions due to Br’s leaving-group capability .
  • Applications : Organic semiconductors; fluorinated analogs are preferred for lightweight materials .

1,4-Bis(4-fluorobenzoyl)benzene

  • Structure : Benzene core instead of naphthalene.
  • Key Differences :
    • Reduced conjugation length lowers electronic performance in OLEDs.
    • Higher purity achievable in synthesis (>99% vs. ~96% for naphthalene derivatives) .
  • Applications : Polyether ketones; naphthalene derivatives offer superior conductivity .

Unique Advantages of 1,4-Bis(4-fluorobenzoyl)naphthalene

  • Electronic Properties : The naphthalene core’s extended conjugation enhances charge transport in organic electronics compared to benzene analogs .
  • Thermal Stability : Fluorine’s strong C–F bonds and electron-withdrawing effects improve stability over nitro- or methoxy-substituted compounds .
  • Synthetic Versatility : Fluorobenzoyl groups enable diverse functionalization (e.g., reduction to amine derivatives) for tailored polymer design .

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